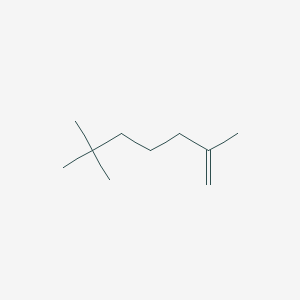2,6,6-Trimethyl-1-heptene
CAS No.:
Cat. No.: VC13559121
Molecular Formula: C10H20
Molecular Weight: 140.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H20 |
|---|---|
| Molecular Weight | 140.27 g/mol |
| IUPAC Name | 2,6,6-trimethylhept-1-ene |
| Standard InChI | InChI=1S/C10H20/c1-9(2)7-6-8-10(3,4)5/h1,6-8H2,2-5H3 |
| Standard InChI Key | IFCGIPCIRFURCI-UHFFFAOYSA-N |
| SMILES | CC(=C)CCCC(C)(C)C |
| Canonical SMILES | CC(=C)CCCC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2,6,6-Trimethyl-1-heptene belongs to the class of unsaturated acyclic hydrocarbons, featuring a seven-carbon chain (heptene) with methyl substituents at positions 2, 6, and 6. The IUPAC name derives from the longest carbon chain containing the double bond, which begins at the first carbon () . The structural formula is:
This configuration imparts steric hindrance, influencing reactivity and phase behavior.
Physicochemical Identity
Key identifiers include:
The compound’s density () and boiling point () align with branched alkenes, though these values are inferred from analogous structures due to limited direct measurements .
Thermophysical and Phase Behavior
Phase Transition Properties
Experimental data collated from thermophysical analyses reveal the following:
| Property | Temperature Range (K) | Notes |
|---|---|---|
| Critical Temperature | 180–599.8 | Phase transitions |
| Density (Liquid-Gas Equilibrium) | 170–599.8 | Equilibrium data |
| Enthalpy of Vaporization | 255–599.8 | Phase change energy |
| Heat Capacity (Ideal Gas) | 200–1000 | as |
| Thermal Conductivity (Gas) | 200–530 | as |
The critical pressure remains uncharacterized, highlighting a gap in current datasets. The enthalpy of vaporization () peaks near 599.8 K, consistent with the compound’s stability under high-temperature conditions.
Transport Properties
Gas-phase viscosity () and thermal conductivity () exhibit temperature-dependent behavior:
-
Viscosity: , modeled via Sutherland’s equation.
-
Thermal Conductivity: , following kinetic theory predictions for polyatomic gases.
These properties are critical for applications in heat transfer fluids or combustion processes, though industrial use cases are yet to be documented.
Synthesis and Production Challenges
Existing Methodologies
-
Selective alkylation at the 2,6,6-positions.
-
Controlled dehydrogenation to preserve the 1-heptene backbone.
Industrial Scalability
Key barriers include:
-
Cost of Reagents: Lithium-based catalysts (e.g., n-butyllithium) are prohibitively expensive for large-scale production .
-
Side Reactions: Steric effects promote cyclization or isomerization, reducing yield .
-
Purification Challenges: Branched alkenes often require chromatography for isolation, limiting throughput .
Research Frontiers and Knowledge Gaps
Computational Modeling
Molecular dynamics simulations could predict thermodynamic properties (e.g., critical pressure) absent from experimental datasets. Parameterizing force fields for branched alkenes remains a challenge due to conformational flexibility.
Catalytic Innovations
Advances in zeolite or metal-organic framework (MOF) catalysts might enable selective synthesis. For instance, shape-selective zeolites could favor alkylation at the 2,6,6-positions, minimizing isomerization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume